1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with diverse applications in scientific research. It has an empirical formula of C12H12ClNO3 and a molecular weight of 253.68 .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)C1CN(Cc2ccccc2Cl)C(=O)C1
. This notation provides a way to represent the structure of the compound in a text format. The InChI key for this compound is PUUMWLAHRHUIBU-UHFFFAOYSA-N
, which is a unique identifier that can be used to search for more information about the compound.
Scientific Research Applications
Antioxidant Activity
The research revealed that derivatives of 5-oxopyrrolidine-3-carboxylic acid, similar in structure to 1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid, have significant antioxidant properties. Compounds synthesized exhibited potent antioxidant activity, with some showing higher activity than well-known antioxidants like ascorbic acid. The antioxidant properties were confirmed using methods like DPPH radical scavenging and reducing power assay (Tumosienė et al., 2019).
Quantum Chemical Investigation
A study on the molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest, utilized Density Functional Theory (DFT) and quantum-chemical calculations. The research explored the electronic properties, including the highest occupied and lowest unoccupied molecular orbital energies, and provided insights into molecular densities (Bouklah et al., 2012).
Synthesis Methods
Efficient synthesis methods for derivatives of pyrrolidine carboxylates were developed, offering pathways to create a library of compounds for potential applications in various fields. The studies involved stoichiometric conditions and dehydration techniques to synthesize compounds with potentially significant biological activities (Dawadi & Lugtenburg, 2011).
Cytotoxic Activity
Research on novel thiopyrimidine derivatives, which share a common structural framework with the compound , investigated the cytotoxic activity of these compounds. The study detailed the synthesis process and provided insights into the molecular structure and behavior of these derivatives, revealing varied cytotoxic effects on different cell lines (Stolarczyk et al., 2018).
properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-12-4-2-1-3-10(12)9-20-6-5-16-8-11(14(18)19)7-13(16)17/h1-4,11H,5-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFHFUNXIKNHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCSCC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.